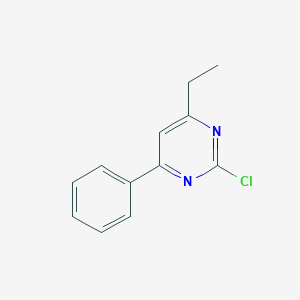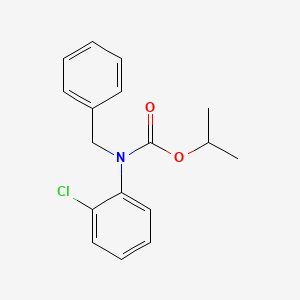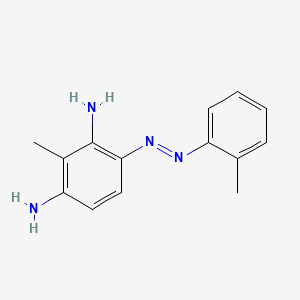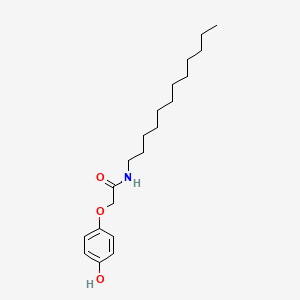
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide is an organic compound with the molecular formula C20H33NO3 It is characterized by the presence of a dodecyl chain, a hydroxyphenoxy group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide typically involves the reaction of dodecylamine with 2-(4-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products.
Mécanisme D'action
The mechanism of action of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyphenoxy group can interact with protein targets, inhibiting their function and contributing to the compound’s antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-2-phenoxyacetamide
- N-Decyl-2-phenoxyacetamide
- N-Dodecyl-2-phenoxypropionamide
Uniqueness
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide is unique due to the presence of the hydroxyphenoxy group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack this functional group, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
89575-27-9 |
|---|---|
Formule moléculaire |
C20H33NO3 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N-dodecyl-2-(4-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(23)17-24-19-14-12-18(22)13-15-19/h12-15,22H,2-11,16-17H2,1H3,(H,21,23) |
Clé InChI |
SFCUOIXXMMQOQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


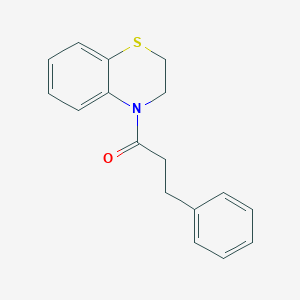

![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
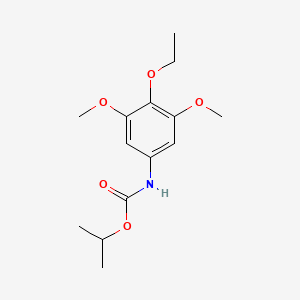
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
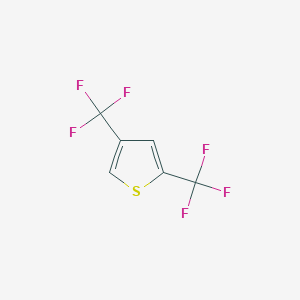
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
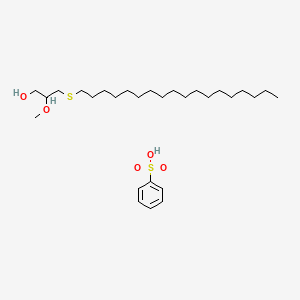
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
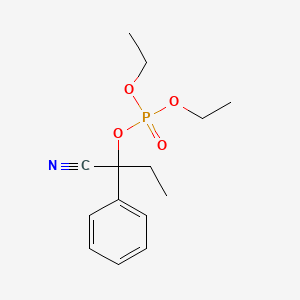
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
